molecular formula C16H16O B15072812 1-(Benzyloxy)-4-cyclopropylbenzene CAS No. 1044067-60-8

1-(Benzyloxy)-4-cyclopropylbenzene

Cat. No.: B15072812
CAS No.: 1044067-60-8
M. Wt: 224.30 g/mol
InChI Key: SARLPFLSHPDCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-4-cyclopropylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-cyclopropylbenzene typically involves the following steps:

    Benzylation: The introduction of a benzyloxy group to the benzene ring can be achieved through a benzylation reaction. This involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction. This can be done using a cyclopropyl halide (e.g., cyclopropyl bromide) and a suitable catalyst such as a transition metal complex.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-cyclopropylbenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding cyclopropylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products:

Scientific Research Applications

1-(Benzyloxy)-4-cyclopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-cyclopropylbenzene involves its interaction with molecular targets through its benzyloxy and cyclopropyl groups. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar in structure but with an iodine substituent.

    1-(Benzyloxy)urea: Contains a urea group instead of a cyclopropyl group.

    1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: Features a triazole ring and a chlorophenyl group.

Uniqueness: 1-(Benzyloxy)-4-cyclopropylbenzene is unique due to the presence of both a benzyloxy and a cyclopropyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1044067-60-8

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-cyclopropyl-4-phenylmethoxybenzene

InChI

InChI=1S/C16H16O/c1-2-4-13(5-3-1)12-17-16-10-8-15(9-11-16)14-6-7-14/h1-5,8-11,14H,6-7,12H2

InChI Key

SARLPFLSHPDCIP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.